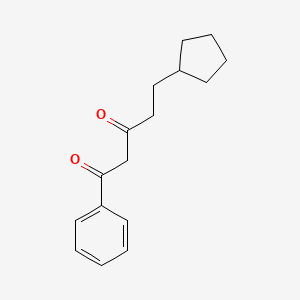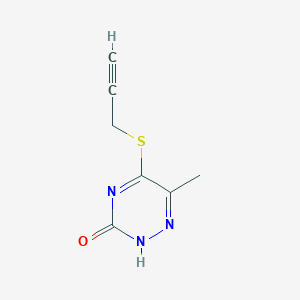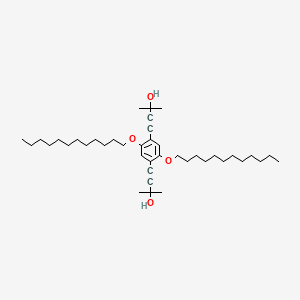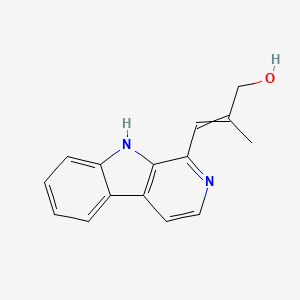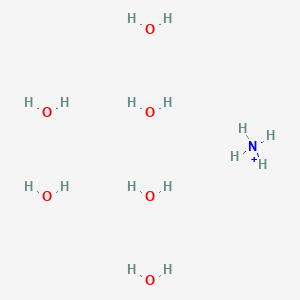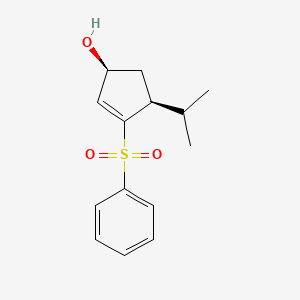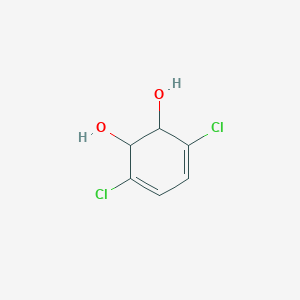
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- is a chemical compound with the molecular formula C6H6Cl2O2 It is a derivative of cyclohexadiene, featuring two hydroxyl groups and two chlorine atoms
Vorbereitungsmethoden
The synthesis of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- can be achieved through several methods. One common approach involves the chlorination of 3,5-cyclohexadiene-1,2-diol. This reaction typically requires the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions .
Industrial production methods often involve the microbial synthesis of cis-3,5-cyclohexadiene-1,2-diol from aromatic compounds using the enzyme dioxygenase. This biocatalytic process is environmentally friendly and can be scaled up for large-scale production .
Analyse Chemischer Reaktionen
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and chlorine groups allow it to participate in various chemical reactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- can be compared with other similar compounds, such as:
3,5-Cyclohexadiene-1,2-diol, 3,5-dichloro-: This compound has chlorine atoms at different positions, which can lead to different chemical properties and reactivity.
3,5-Cyclohexadiene-1,2-diol, 3,6-dibromo-:
cis-3,5-Cyclohexadiene-1,2-diol: This compound lacks the chlorine atoms, making it less reactive in certain substitution reactions but still valuable for studying basic chemical properties.
The unique combination of hydroxyl and chlorine groups in 3,5-Cyclohexadiene-1,2-diol, 3,6-dichloro- makes it distinct from these similar compounds and highlights its potential for various applications.
Eigenschaften
CAS-Nummer |
185195-45-3 |
|---|---|
Molekularformel |
C6H6Cl2O2 |
Molekulargewicht |
181.01 g/mol |
IUPAC-Name |
3,6-dichlorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H6Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H |
InChI-Schlüssel |
NPONHQROCKGAME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(C(C(=C1)Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4,6-Dimethyl-2H-pyrazolo[3,4-b]pyridin-3-yl)hydrazinylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B12564111.png)
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
![3,8,17,22-tetraoxatricyclo[22.4.0.010,15]octacosa-1(28),10,12,14,24,26-hexaen-5,19-diyne](/img/structure/B12564115.png)

![Silane, dimethylbis[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B12564134.png)
